molecular formula C20H23N3O4 B5524145 1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone

1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone

Cat. No.: B5524145
M. Wt: 369.4 g/mol
InChI Key: HBMRHMCFARSKGO-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16885622 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

The compound is part of a class of bis(heteroaryl)piperazines (BHAPs), identified for their potent inhibition against HIV-1 reverse transcriptase. The modifications to the piperazine and phenyl moieties have led to the development of compounds significantly more potent than their predecessors, contributing to the advancement of non-nucleoside HIV-1 reverse transcriptase inhibitors for clinical evaluation (Romero et al., 1994).

Antiarrhythmic and Antihypertensive Effects

This chemical framework has been adapted to synthesize derivatives with strong antiarrhythmic and antihypertensive activities. The presence of the 1-phenylpiperazine moiety, specifically with methoxy- or chloro- substituents, is crucial for these pharmacological effects, suggesting the compound's role in developing treatments for cardiovascular disorders (Malawska et al., 2002).

Serotonin Antagonism

Derivatives of the compound have been explored for their potential as serotonin antagonists, with modifications aiming to improve selectivity and reduce alpha 1-adrenergic affinity. This research contributes to the understanding of serotonin-related disorders and the development of more selective therapeutic agents (Raghupathi et al., 1991).

G Protein-Biased Dopaminergics

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment, highlighting their potential as novel therapeutics for psychiatric and neurological disorders (Möller et al., 2017).

Antibacterial Activity

Novel piperazine linked methylene-bis-coumarins, synthesized from this chemical backbone, have shown potent antibacterial activity against human pathogenic strains. The structure-activity relationship studies of these compounds enrich the field of antimicrobial research, offering insights into new treatments for bacterial infections (Nagaraj et al., 2019).

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(1,4,6-trimethyl-2-oxopyridine-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-11-14(2)21(3)19(25)18(13)20(26)22-9-10-23(17(24)12-22)15-7-5-6-8-16(15)27-4/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMRHMCFARSKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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